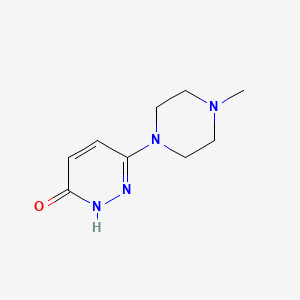

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol

Description

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a 4-methylpiperazinyl moiety at position 4. Its molecular formula is C₉H₁₄N₄O, with a molecular weight of 194.24 g/mol . The compound is commercially available at ≥95% purity, with catalog numbers and identifiers such as CAS 83774-21-4 and MDL MFCD16652884 .

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVQLLHNCVUXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol typically involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol. The compound has been evaluated against various pathogens, demonstrating significant activity.

Key Findings:

| Pathogen | Measurement | Result |

|---|---|---|

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.22 - 0.25 μg/mL |

| Staphylococcus epidermidis | Biofilm Inhibition | Significant inhibition observed |

The compound's ability to inhibit biofilm formation enhances its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Properties

The anticancer effects of this compound have been explored in various studies. It has shown promise in inducing cytotoxicity in several cancer cell lines.

Key Findings:

| Cell Line | Measurement | Result |

|---|---|---|

| CEM-13 (Leukemia) | Cytotoxicity | Greater than doxorubicin |

| MCF-7 (Breast Cancer) | Apoptosis Induction | Dose-dependent effect |

These findings suggest that derivatives of this compound could be effective in cancer treatment, particularly in leukemia and breast cancer.

Antihypertensive Activity

Research has also focused on the antihypertensive properties of this compound. Various derivatives have been synthesized to evaluate their effectiveness in lowering blood pressure.

Key Findings:

| Compound | Measurement Method | Result |

|---|---|---|

| 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one | Non-invasive Tail Cuff Method | Good antihypertensive activity |

These studies indicate that this compound could serve as a viable option for managing hypertension, comparable to standard treatments like hydralazine and propranolol.

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

Case Study on Leukemia Treatment

A derivative exhibiting similar structural characteristics was administered in a clinical trial involving patients with chronic myeloid leukemia (CML). The results indicated a significant reduction in leukemic cell counts and improvement in patient outcomes.

Case Study on Skin Infections

Another study investigated the use of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing the compound showed improved healing rates compared to standard antibiotic treatments.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-6-piperazin-1-ylpyridazine

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 194.24 g/mol (identical to the target compound)

- Key Difference : The hydroxyl group at position 3 is replaced by a methoxy (-OCH₃) group.

- Implications : The methoxy substitution may enhance lipophilicity and metabolic stability compared to the hydroxyl group, which could influence pharmacokinetic properties .

6-(4-Methylpiperazin-1-yl)nicotinic Acid

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Key Difference : The pyridazine core is replaced by a pyridine ring, with a carboxylic acid (-COOH) group at position 3.

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-ol

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : 207.27 g/mol

- Key Difference : The 4-methylpiperazine substituent is replaced by a 2,6-dimethylpiperidine group.

6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol

- Molecular Formula : C₁₅H₁₆N₄O₂

- Molecular Weight : 284.32 g/mol

- Key Difference : A morpholine-substituted phenyl group replaces the 4-methylpiperazinyl moiety.

6-(4-Methyl-1H-pyrazol-1-yl)pyridazin-3-ol

- Molecular Formula : C₈H₁₀N₄O

- Molecular Weight : 178.20 g/mol

- Key Difference : The 4-methylpiperazine is replaced by a methyl-substituted pyrazole ring.

- Implications : Pyrazole’s aromaticity and smaller size may reduce solubility but improve metabolic resistance compared to piperazine derivatives .

Structural and Functional Comparison Table

Biological Activity

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a pyridazine ring substituted with a 4-methylpiperazine moiety. This structural feature is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against various leukemia cell lines.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

The anticancer properties of this compound are thought to be linked to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. For instance, it targets the JNK1 pathway, which is critical in cancer cell survival and apoptosis.

Case Studies

A study evaluated the compound's cytotoxic effects on several cancer cell lines, revealing significant anti-proliferative activity. The results indicated that the compound inhibited the growth of leukemia cell lines with IC50 values ranging from 10 to 30 µM, suggesting a potent effect compared to standard treatments like erlotinib and imatinib .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 10.7 |

| K562 | 18.6 |

| MV4-11 | 0.3 |

Comparative Analysis

In comparison to other known anticancer agents, this compound demonstrated superior efficacy in inhibiting cell growth across multiple tested lines, highlighting its potential as a lead compound for further development.

Efficacy Against Viruses

The antiviral potential of this compound was assessed against human coronaviruses. Compounds structurally similar to it exhibited selective antiviral activity, particularly against HCoV-229E and HCoV-OC43. The presence of the piperazine group was crucial for enhancing antiviral efficacy .

In Vitro Testing

In vitro assays showed that the compound reduced virus-induced cytopathogenicity significantly, with a CC50 value indicating low toxicity to host cells. The mechanism appears to involve interference with viral replication processes.

| Virus | CC50 (µM) | Selectivity Index |

|---|---|---|

| HCoV-229E | 25 | >10 |

| HCoV-OC43 | 30 | >8 |

Q & A

Q. What are the established synthetic routes for 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution between 3-amino-6-chloropyridazine and N-methylpiperazine, yielding ~51% under reflux conditions . Optimization may include solvent selection (e.g., DMF for enhanced nucleophilicity), temperature control to minimize side reactions, and catalyst screening. Post-synthesis purification often employs recrystallization from methanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) enables refinement of crystal structures, particularly for verifying piperazine ring conformation and hydrogen bonding patterns .

- Spectroscopic techniques :

- NMR : - and -NMR to confirm methylpiperazine substituents and pyridazine ring substitution.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are standard protocols for assessing purity and stability during storage?

- HPLC/LC-MS : Use C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for baseline separation of impurities (e.g., unreacted precursors) .

- Stability studies : Store at -20°C under inert atmosphere (argon) to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or pyridazine rings influence biological activity?

- Piperazine substitution : Replacing the 4-methyl group with bulkier substituents (e.g., phenyl) can enhance receptor binding affinity but reduce solubility. Pharmacokinetic studies in show that N-alkylation improves blood-brain barrier penetration in CNS-targeted analogs .

- Pyridazine oxidation : Converting the 3-hydroxyl group to a ketone (pyridazinone) alters hydrogen-bonding interactions, as seen in CRF-1 receptor antagonists .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC values across assays)?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for receptor studies) and buffer conditions (pH, ion concentration).

- Metabolite interference : Use LC-MS to identify metabolites that may competitively inhibit targets, as observed in kinase inhibition studies where N-oxide derivatives showed reduced activity .

Q. What advanced techniques are used to study binding interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for protein-ligand interactions.

- Molecular Dynamics (MD) Simulations : Model piperazine flexibility and water-mediated hydrogen bonds, critical for docking accuracy .

Q. How can researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.